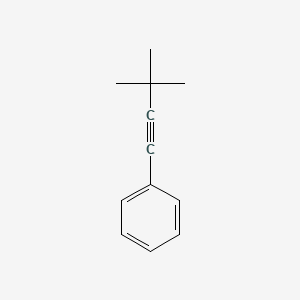
Phenyl-t-butylacetylene
Description
Phenylacetylene (C₆H₅C≡CH, CAS 536-74-3), also known as ethynylbenzene, is a terminal alkyne characterized by a benzene ring directly bonded to an acetylene group. It is a colorless to pale-yellow liquid with a molecular weight of 102.14 g/mol, a density of 0.930 g/cm³, and a refractive index of 1.520 . Its high reactivity stems from the sp-hybridized carbon in the acetylene moiety, making it a versatile building block in organic synthesis, particularly for pharmaceuticals, polymers, and metal-organic frameworks .
Industrially, it is synthesized via methods such as the reduction of phenylchloroacetylene or dehydrohalogenation of β-bromostyrene .
Properties
CAS No. |
4250-82-2 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3,3-dimethylbut-1-ynylbenzene |
InChI |
InChI=1S/C12H14/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI Key |
FASNPPWZLHQZAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences and Similarities :
- Reactivity : Phenylacetylene’s terminal alkyne group enables click chemistry (e.g., azide-alkyne cycloaddition), whereas phenylacetonitrile’s nitrile group participates in nucleophilic substitutions . Phenylacetyl chloride, with its acyl chloride functionality, is highly electrophilic, unlike the relatively stable phenylacetic acid .
- Physical Properties : Phenylacetylene has the lowest molecular weight and density among these derivatives, attributed to the linear acetylene group. Phenylacetic acid’s high boiling point (265.5°C) reflects strong hydrogen bonding .
- Applications : Phenylacetylene is critical in medicinal chemistry (e.g., kinase inhibitors) and polymer science, while phenylacetic acid is historically linked to penicillin synthesis .
Limitations in Comparative Data
Notably, the provided evidence lacks direct information on phenyl-t-butylacetylene (a hypothetical compound with a tert-butyl substituent). However, tert-butyl groups are known to enhance steric bulk and thermal stability in related compounds (e.g., tert-butyl phthalimidoacetate in penicillin studies) . Future studies could explore how tert-butyl substitution alters phenylacetylene’s reactivity and physical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


